molecular formula C16H24N2O2S B2503311 N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034324-19-9

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No. B2503311
CAS RN: 2034324-19-9
M. Wt: 308.44
InChI Key: UYDZDCYJRFWWEX-UHFFFAOYSA-N
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Description

The compound N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a derivative of thiophene-2-carboxamide, which is a class of compounds known for their diverse biological activities. Thiophene derivatives have been extensively studied due to their potential pharmacological properties, including antiulcer and antisecretory activities, as well as their effects on cell growth and DNA synthesis .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives typically involves the reaction of an isothiocyanate with the carbanion of a cyclic precursor for secondary thioamides or the reaction of ammonia or an amine with a dithio ester prepared from the same precursor for primary

Scientific Research Applications

Molecular Interactions and Pharmacological Insights

Research on compounds structurally related to N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide, such as SR141716 (a cannabinoid receptor antagonist), provides insights into the molecular interactions between such compounds and cannabinoid receptors. Studies employing computational and molecular analysis techniques, like AM1 molecular orbital method and comparative molecular field analysis (CoMFA), have elucidated the conformational preferences, energetic stability, and binding affinities of these molecules, contributing to the development of pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002). These models assist in understanding the steric and electrostatic requirements for receptor binding and activity, paving the way for the design of new compounds with targeted pharmacological profiles.

Synthesis and Chemical Diversity

The compound and its analogs serve as key intermediates in the synthesis of diverse heterocyclic structures, which are crucial in medicinal chemistry for the development of new drugs with varied biological activities. Techniques such as microwave-assisted synthesis and reactions under solution or solid-phase conditions have been utilized to prepare pyrazines, piperazinones, and quinoxalines. These methodologies offer efficient routes to heterocyclic compounds that can be further explored for pharmaceutical applications, demonstrating the compound's utility in synthetic organic chemistry (Aparicio et al., 2006).

Pharmacological and Therapeutic Potential

The investigation into cannabinoid receptor antagonists, including compounds structurally similar to this compound, reveals potential therapeutic applications in treating disorders related to cannabinoid receptor dysregulation. For instance, compounds like AM-251 have been studied for their effects on food intake, body weight, and adipose tissue mass in models of obesity, illustrating the potential of cannabinoid receptor antagonists in developing treatments for metabolic disorders (Hildebrandt et al., 2003).

Safety and Hazards

The safety and hazards of “N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide” are not well-documented. For a similar compound, “1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride”, it is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed .

Mechanism of Action

Target of Action

The primary target of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide, also known as N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide, is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that binds endogenous opioids and opioid drugs. It plays a crucial role in pain perception, mood regulation, and stress response .

Mode of Action

This compound acts as a selective antagonist at the KOR . An antagonist is a molecule that inhibits or reduces the physiological response to a particular receptor. In this case, the compound binds to the KOR and blocks its activation, thereby inhibiting the effects of endogenous opioids or opioid drugs .

Biochemical Pathways

The antagonism of the KOR by this compound affects several biochemical pathways. These include the inhibition of adenylate cyclase activity, reduction of cAMP production, and modulation of intracellular calcium levels . The downstream effects of these changes can lead to alterations in neuronal excitability, neurotransmitter release, and gene expression .

Pharmacokinetics

The compound exhibits good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is well-absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner . These properties contribute to its bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of KOR-mediated signaling and the subsequent modulation of pain perception, mood, and stress response . In animal studies, oral administration of the compound has shown potent efficacy in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c19-16(15-2-1-11-21-15)17-12-13-3-7-18(8-4-13)14-5-9-20-10-6-14/h1-2,11,13-14H,3-10,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDZDCYJRFWWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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